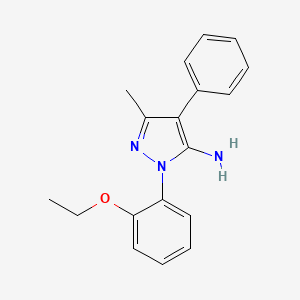![molecular formula C18H15Cl2N3O2 B3610078 1-[(2,4-dichlorophenoxy)acetyl]-3-methyl-4-phenyl-1H-pyrazol-5-amine](/img/structure/B3610078.png)
1-[(2,4-dichlorophenoxy)acetyl]-3-methyl-4-phenyl-1H-pyrazol-5-amine
描述
1-[(2,4-dichlorophenoxy)acetyl]-3-methyl-4-phenyl-1H-pyrazol-5-amine is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "DCPA" and is known for its ability to selectively inhibit the activity of certain enzymes in plants. In
作用机制
DCPA works by binding to the active site of acetyl-CoA carboxylase, preventing the enzyme from carrying out its normal function. This inhibition leads to a decrease in the production of malonyl-CoA, which is a precursor for fatty acid biosynthesis. As a result, the plant experiences a decrease in fatty acid production, which can have a number of effects on its growth and development.
Biochemical and Physiological Effects:
The inhibition of acetyl-CoA carboxylase by DCPA can have a number of biochemical and physiological effects on plants. For example, it can lead to a decrease in the production of lipids and waxes, which can affect the permeability of the plant cell membrane. It can also lead to a decrease in the production of jasmonic acid, which is a signaling molecule involved in plant defense against herbivores and pathogens.
实验室实验的优点和局限性
One advantage of using DCPA in lab experiments is its selectivity for acetyl-CoA carboxylase. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other biochemical pathways in the plant. However, one limitation of using DCPA is its potential toxicity to plants at high concentrations. Careful dosing and experimental design are necessary to avoid unintended effects on plant growth and development.
未来方向
There are a number of future directions for research on DCPA. One area of interest is the potential use of DCPA as a herbicide. Its selectivity for acetyl-CoA carboxylase could make it a useful tool for controlling weed growth without harming crops. Another area of interest is the study of the effects of DCPA on plant-microbe interactions. It has been shown to affect the production of certain compounds that are involved in these interactions, which could have implications for plant health and disease resistance.
科学研究应用
DCPA has been widely used in scientific research to study the role of certain enzymes in plant growth and development. It has been shown to selectively inhibit the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids in plants. This inhibition leads to a decrease in the production of fatty acids, which can have a number of effects on plant growth and development.
属性
IUPAC Name |
1-(5-amino-3-methyl-4-phenylpyrazol-1-yl)-2-(2,4-dichlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-11-17(12-5-3-2-4-6-12)18(21)23(22-11)16(24)10-25-15-8-7-13(19)9-14(15)20/h2-9H,10,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPSGPMOTRZHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methoxyphenyl)glycinamide](/img/structure/B3609996.png)
![5-chloro-7-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol](/img/structure/B3610006.png)

![N-(4-fluorophenyl)-2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3610019.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B3610021.png)
![3-chloro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-phenylbenzamide](/img/structure/B3610025.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3610033.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3610050.png)
![2-(benzylthio)-1H-naphtho[2,3-d]imidazole](/img/structure/B3610065.png)
![N-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]nicotinamide](/img/structure/B3610082.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B3610089.png)
![2-methoxy-4-(methylthio)-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide](/img/structure/B3610096.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3610103.png)
![3-(4-methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3610107.png)